6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol 6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol
Brand Name: Vulcanchem
CAS No.: 131403-79-7
VCID: VC0238305
InChI: InChI=1S/C19H17NO2S/c1-22-14-10-8-13(9-11-14)19-18(21)16-6-4-12-20(16)15-5-2-3-7-17(15)23-19/h2-12,18-19,21H,1H3/t18-,19-/m1/s1
SMILES: COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O
Molecular Formula: C19H17NO2S
Molecular Weight: 323.4 g/mol

6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol

CAS No.: 131403-79-7

Main Products

VCID: VC0238305

Molecular Formula: C19H17NO2S

Molecular Weight: 323.4 g/mol

6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol - 131403-79-7

CAS No. 131403-79-7
Product Name 6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol
Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
IUPAC Name (6R,7R)-6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol
Standard InChI InChI=1S/C19H17NO2S/c1-22-14-10-8-13(9-11-14)19-18(21)16-6-4-12-20(16)15-5-2-3-7-17(15)23-19/h2-12,18-19,21H,1H3/t18-,19-/m1/s1
Standard InChIKey BGBGSDYFNXHIKG-RTBURBONSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H]2[C@@H](C3=CC=CN3C4=CC=CC=C4S2)O
SMILES COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O
Canonical SMILES COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O
Synonyms 6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol
6-MPPBO
PubChem Compound 131374
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator